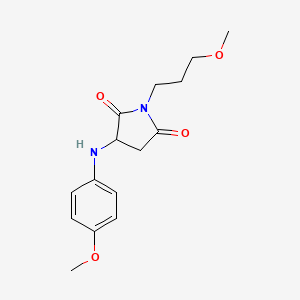
3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a methoxyphenylamine is introduced to the pyrrolidine ring.
Addition of the Methoxypropyl Group: This can be done through an alkylation reaction using a methoxypropyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.
Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, introducing various substituents to the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of hydroxylated pyrrolidine derivatives.
Substitution: Various substituted methoxyphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
Biologically, pyrrolidine derivatives are often explored for their potential as enzyme inhibitors or receptor modulators. This compound could be studied for its interactions with biological macromolecules.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, analgesic, or anticancer properties.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of “3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The methoxyphenyl group might facilitate binding to hydrophobic pockets, while the pyrrolidine ring could interact with polar residues.
類似化合物との比較
Similar Compounds
- 3-((4-Methoxyphenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione
- 3-((4-Methoxyphenyl)amino)-1-(4-methoxybutyl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of “3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxypropyl group may impart distinct pharmacokinetic properties compared to its analogs.
特性
IUPAC Name |
3-(4-methoxyanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-20-9-3-8-17-14(18)10-13(15(17)19)16-11-4-6-12(21-2)7-5-11/h4-7,13,16H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQPCFRDQBELCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
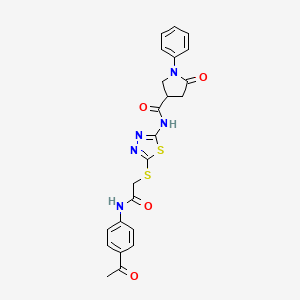
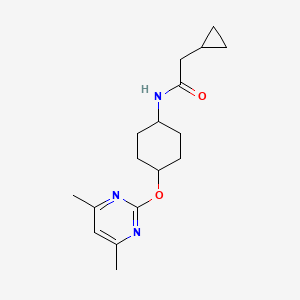

![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)

![3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride](/img/structure/B2483297.png)
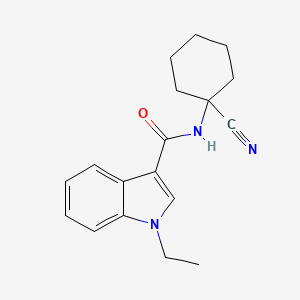
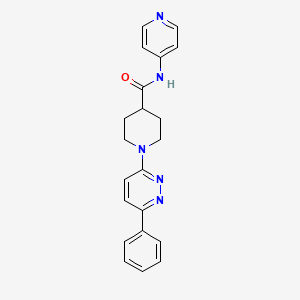
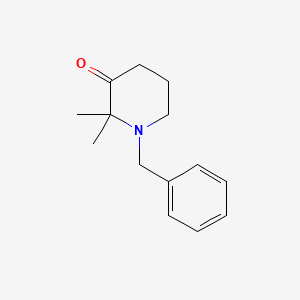
![N-(5-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine](/img/structure/B2483303.png)

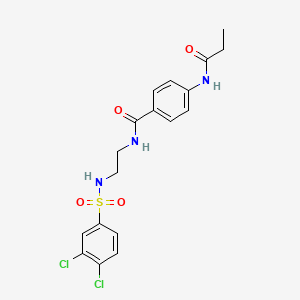
amine](/img/structure/B2483309.png)
![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2483312.png)
